[(4-Cyanophenyl)methyl](triphenyl)phosphanium perchlorate
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Overview
Description
(4-Cyanophenyl)methylphosphanium perchlorate is a chemical compound with the molecular formula C26H20ClNO4P. It is a phosphonium salt, which is often used in various chemical reactions and research applications due to its unique properties. The compound is characterized by the presence of a cyanophenyl group attached to a triphenylphosphanium moiety, with perchlorate as the counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyanophenyl)methylphosphanium perchlorate typically involves the reaction of triphenylphosphine with a suitable cyanophenylmethyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of (4-Cyanophenyl)methylphosphanium perchlorate may involve large-scale reactions using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is common to achieve the required quality standards .
Chemical Reactions Analysis
Types of Reactions
(4-Cyanophenyl)methylphosphanium perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different phosphine derivatives.
Substitution: The cyanophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the cyanophenyl group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives. Substitution reactions typically result in the formation of new phosphonium salts with different functional groups .
Scientific Research Applications
(4-Cyanophenyl)methylphosphanium perchlorate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, including Wittig reactions and other phosphonium-based transformations.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of (4-Cyanophenyl)methylphosphanium perchlorate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form stable complexes with various metal ions and participate in redox reactions. The cyanophenyl group can also interact with biological targets, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Methyltriphenylphosphonium bromide: This compound is similar in structure but contains a methyl group instead of a cyanophenyl group.
Ethyltriphenylphosphonium iodide: Another similar compound with an ethyl group, used in organic synthesis and research applications.
Uniqueness
(4-Cyanophenyl)methylphosphanium perchlorate is unique due to the presence of the cyanophenyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in specific research applications where other phosphonium salts may not be suitable .
Properties
CAS No. |
62173-40-4 |
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Molecular Formula |
C26H21ClNO4P |
Molecular Weight |
477.9 g/mol |
IUPAC Name |
(4-cyanophenyl)methyl-triphenylphosphanium;perchlorate |
InChI |
InChI=1S/C26H21NP.ClHO4/c27-20-22-16-18-23(19-17-22)21-28(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26;2-1(3,4)5/h1-19H,21H2;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
XVPRHMLVZUOUPY-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)C#N)(C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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